Product packaging for Z-Ala-asp-OH(Cat. No.:CAS No. 79458-93-8)

Z-Ala-asp-OH

Cat. No.: B3284980
CAS No.: 79458-93-8
M. Wt: 338.31 g/mol
InChI Key: ZEMLEJZWLPVYOC-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Dipeptide and Oligopeptide Motifs in Biological Systems

Peptides are not merely structural components of proteins; shorter chains, known as oligopeptides (typically 2-20 amino acids), and specifically dipeptides (two amino acids), exhibit a vast range of biological activities. researchgate.net These small peptide motifs are fundamental signaling molecules and functional units in virtually all living organisms. nih.govnih.gov They can act as hormones, neurotransmitters, and modulators of enzymatic activity.

The specific sequence of amino acids in a dipeptide or oligopeptide dictates its structure and function. researchgate.net Even a sequence as short as two or three amino acids can serve as a minimal biological recognition signal, capable of interacting with cellular receptors or enzymes with high specificity. researchgate.net For instance, dipeptides can have taste-enhancing, antibacterial, or anti-tumor properties. researchgate.net Due to their small size, some di- and tripeptides can be absorbed intact through the intestines via specific transporter systems, making them important in nutrition and pharmacology. researchgate.net

Researchers identify these motifs by analyzing the sequences of natural proteins and linking them to specific functions. nih.gov The functional independence of many of these motifs allows them to be used as building blocks in the design of new bioactive molecules and biomaterials, such as peptide nanofiber scaffolds for tissue engineering. nih.govrsc.org

Research Context of N-Benzyloxycarbonyl-L-alanyl-L-aspartic Acid (Z-Ala-Asp-OH) as a Model Compound

N-Benzyloxycarbonyl-L-alanyl-L-aspartic Acid (this compound) is a synthetic, protected dipeptide. It combines the features of the Z protecting group with the dipeptide motif Ala-Asp. The unprotected form of this dipeptide, Alanyl-aspartic acid (Ala-Asp), is a metabolite found in nature. nih.gov The addition of the Z group to the N-terminus of the alanine (B10760859) residue transforms this natural dipeptide into a specialized tool for biochemical research.

The primary research context for this compound is as a building block in the synthesis of larger, more complex peptides. Its structure allows for precise incorporation into a growing peptide chain. For example, the free carboxyl group on the aspartic acid residue can be activated to react with the amino group of another amino acid. Following this coupling step, the Z group can be removed from the alanine residue to expose a new amino group, ready for the next coupling reaction. This controlled, stepwise process is central to peptide synthesis.

Furthermore, Z-protected dipeptides like this compound can be used as model substrates in enzymology to study the specificity and kinetics of proteases—enzymes that cleave peptide bonds. By presenting the enzyme with a well-defined, simple substrate, researchers can precisely characterize its activity. The Ala-Asp sequence itself can be a recognition site for certain enzymes, and the Z group provides a convenient spectroscopic handle for monitoring the reaction.

Data Tables

Below are tables detailing the chemical properties of this compound's constituent protected amino acids.

Properties of N-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)
PropertyValueSource
CAS Number1142-20-7 glpbio.com
Molecular FormulaC11H13NO4 glpbio.com
Molecular Weight223.23 g/mol glpbio.com
Properties of N-Benzyloxycarbonyl-L-aspartic Acid (Z-Asp-OH)
PropertyValueSource
CAS Number1152-61-0 omizzur.compeptide.com
Molecular FormulaC12H13NO6 omizzur.compeptide.comnih.gov
Molecular Weight267.23 g/mol peptide.comnih.gov
Melting Point117-119 °C chemicalbook.com
AppearanceWhite to off-white powder omizzur.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O7 B3284980 Z-Ala-asp-OH CAS No. 79458-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7/c1-9(13(20)17-11(14(21)22)7-12(18)19)16-15(23)24-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,23)(H,17,20)(H,18,19)(H,21,22)/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMLEJZWLPVYOC-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization for Research Purposes

Derivatization Strategies for Research Probes

Z-Ala-asp-OH can be further modified to serve as a component in sophisticated research probes, enabling the study of enzyme activity and biological pathways.

Fluorogenic peptide substrates are widely used in spectroscopic assays to monitor enzyme activity, particularly for proteases. These substrates are designed such that fluorescence is quenched or absent in the intact molecule but is released or enhanced upon enzymatic cleavage.

Mechanism: A fluorogenic tag is covalently attached to the peptide. Upon cleavage of the peptide bond by a target enzyme, the tag is liberated or its fluorescence is unmasked, leading to a detectable signal stanford.edusigmaaldrich.com.

Common Fluorogenic Tags: 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore, typically linked via an amide bond to the C-terminal residue of a peptide. Proteolytic cleavage releases AMC, resulting in a significant increase in fluorescence stanford.edusigmaaldrich.com. Other common tags include FAM, FITC, TAMRA, EDANS/Dabcyl, and various coumarin (B35378) derivatives sigmaaldrich.comsb-peptide.com.

Application: These labeled peptides are valuable for determining enzyme kinetics, identifying substrate specificities, and quantifying enzyme activity in various biological samples stanford.edu. This compound could be derivatized at its C-terminus or via its side chain (aspartic acid's carboxyl group) with such fluorogenic moieties.

Table 2: Common Fluorogenic Tags for Peptide Assays

Fluorogenic TagTypical LinkageEmission/Excitation Properties (Approx.)Application Examples
AMCAmide (C-term)Ex: 342 nm, Em: 441 nmProtease activity assays, kinetic studies
FAM/FITCAmine/CarboxylEx: ~495 nm, Em: ~517 nmGeneral fluorescence labeling, FRET, assays
EDANSAmine/CarboxylEx: 341 nm, Em: 471 nmFRET pairs (with Dabcyl), enzyme assays
Cy3/Cy5Amine/CarboxylEx: 550/650 nm, Em: 570/670 nmFluorescence imaging, FRET, protein labeling

Activity-based probes (ABPs) are powerful chemical tools designed to covalently label the active site of enzymes, thereby enabling their profiling and quantification. A typical ABP comprises three key components: a recognition element, a reactive group (warhead), and a reporter tag.

Recognition Element: This is often a peptide sequence that mimics the natural substrate of the target enzyme, ensuring specificity. The Z-Ala-Asp sequence could potentially serve as a recognition element for certain proteases.

Reactive Group (Warhead): This electrophilic moiety forms a covalent bond with a nucleophilic residue (e.g., serine, cysteine, threonine) in the enzyme's active site, irreversibly inhibiting it. Chloromethylketones (CMKs) are common warheads for serine proteases nih.govchemimpex.com.

Reporter Tag: This component, often a fluorophore or biotin, allows for the detection, visualization, or enrichment of the labeled enzyme stanford.edunih.govnih.gov.

Example: Z-Tyr-Val-Ala-Asp-chloromethylketone (Z-AAD-CMK) This compound serves as a selective inhibitor for Granzyme B, a serine protease involved in apoptosis and immune responses chemimpex.commedchemexpress.com. In this ABP:

The recognition element is the Tyr-Val-Ala-Asp peptide sequence, which dictates specificity for Granzyme B.

The reactive group is the chloromethylketone (CMK) moiety, which targets the active site serine of Granzyme B.

The N-terminal Z-group acts as a protecting group during synthesis and may influence the probe's properties.

Such peptide-based ABPs are instrumental in profiling protease activity within complex biological systems, aiding in the understanding of disease mechanisms and the development of targeted therapeutics stanford.edunih.govnih.govfrontiersin.org.

Table 3: Components of Activity-Based Probes (ABPs) and Their Roles

ComponentFunctionExample for Z-AAD-CMK (Granzyme B Inhibitor)
Recognition Element Mimics the natural substrate; dictates enzyme specificity.Tyr-Val-Ala-Asp peptide sequence
Reactive Group (Warhead) Covalently binds to the active site nucleophile, irreversibly inhibiting the enzyme.Chloromethylketone (CMK)
Reporter Tag Enables detection, visualization, or enrichment of the labeled enzyme (e.g., fluorescent dye, biotin).(Not explicitly stated for Z-AAD-CMK, but implied for detection/profiling)
Protecting Group Used during synthesis; may influence probe properties.Benzyloxycarbonyl (Z)

Compound List

this compound (Benzyloxycarbonyl-Alanine-Aspartic Acid)

Z-Ala-Gln (Benzyloxycarbonyl-Alanine-Glutamine)

Z-IQ (N-α-[Carbobenzyloxy]-Ile-Gln)

Z-Asp (N-Benzyloxycarbonyl-L-aspartic acid)

Z-Tyr-Val-Ala-Asp-chloromethylketone (Z-AAD-CMK)

AMC (7-amino-4-methylcoumarin)

FAM

FITC

TAMRA

Cy3

Cy5

EDANS

Dabcyl

Aminomethyl coumarin (AMC)

Biochemical Interactions and Enzymatic Activity Studies

N-Benzyloxycarbonyl-L-alanyl-L-aspartic Acid as a Substrate for Proteases

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. The specificity of a protease is determined by the amino acid sequence of its substrate, which interacts with distinct pockets within the enzyme's active site, known as subsites (P1, P2, P3, etc.). While direct studies focusing solely on Z-Ala-Asp-OH as a substrate for all mentioned proteases are limited in the provided literature, its structural features allow for inferences based on known protease specificities.

The P1 residue of a substrate is often the most critical determinant of protease recognition. For this compound, the aspartic acid (Asp) residue is at the P1 position, and alanine (B10760859) (Ala) is at the P2 position.

Caspases: This family of cysteine proteases is characterized by its strict requirement for an aspartic acid residue at the P1 position for cleavage portlandpress.com. Substrates like Z-Tyr-Val-Ala-Asp-AFC are specifically designed for Caspase 1 echelon-inc.com, and Z-Asp-Glu-Val-Asp-AFC for Caspase 3 echelon-inc.com, highlighting the importance of the Asp residue. The sequence Val-Ala-Asp (VAD) is a common motif recognized by caspases echelon-inc.com.

Legumain: Legumain, also known as asparaginyl endopeptidase (AEP), primarily cleaves after asparagine (Asn) residues at the P1 position uio.nomdpi.comjenabioscience.com. However, it can also cleave after aspartic acid (Asp) residues, particularly at lower pH values, exhibiting caspase-like properties uio.nojenabioscience.com. The substrate Z-Ala-Ala-Asn-AMC is a well-established substrate for legumain uio.noresearchgate.net, and its ability to tolerate Asp at P1 suggests potential recognition of this compound under specific conditions.

Pepsin: As an aspartic protease, pepsin exhibits broad substrate specificity, favoring hydrophobic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) at the P1 and P1' positions. It can also accommodate aspartic acid (Asp) at the P1 position, although less efficiently than hydrophobic residues tandfonline.comwikipedia.orgnih.gov. Substrates like Z-His-Phe-Phe-OEt and Z-Ala-Ala-Phe-Phe-OPy4Pr have been used for related enzymes like Aspergillopepsin-1 uniprot.org.

Cathepsins: This group of cysteine proteases displays varied specificities. Cathepsin S, for instance, utilizes substrates like Z-Ala-Ala-Asp-AFC echelon-inc.com. For Cathepsin B, while Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are common substrates, they lack specificity, with Z-Nle-Lys-Arg-AMC being identified as a more specific substrate researchgate.netnih.gov. The P2 position plays a significant role in the specificity of cysteine proteases nih.gov.

Table 1: General P1 Substrate Specificity of Selected Proteases

Protease Family Preferred P1 Residue(s) Tolerance for Asp at P1 Representative Z-Dipeptide Substrates (Related)
Caspases Asp (D) Yes Z-Tyr-Val-Ala-Asp-AFC echelon-inc.com
Legumain Asn (N) Yes (at low pH) Z-Ala-Ala-Asn-AMC uio.noresearchgate.net
Pepsin Hydrophobic (Phe, Tyr, Trp), Asp (D) Yes Z-His-Phe-Phe-OEt uniprot.org, Z-Ala-Ala-Phe-Phe-OPy4Pr uniprot.org

| Cathepsins | Varied (e.g., Arg, Phe, Lys, Nle) | Varies by subtype | Z-Ala-Ala-Asp-AFC echelon-inc.com, Z-Nle-Lys-Arg-AMC researchgate.netnih.gov |

Kinetic parameters, such as the catalytic rate constant (kcat) and Michaelis constant (Km), quantify the efficiency of enzyme-substrate interactions. While specific kinetic data for this compound with the proteases listed above are not detailed in the provided snippets, data for related substrates offer context.

For Aspergillopepsin-1, kcat values were reported as 1.65 s⁻¹ for Z-His-Phe-Phe-OEt and 0.35 s⁻¹ for Z-Ala-Ala-Phe-Phe-OPy4Pr uniprot.org. Legumain's kinetic parameters for Z-Ala-Ala-Asn-AMC were determined as kcat = 46 s⁻¹ and Km = 50 µM, yielding a kcat/Km ratio of approximately 9.2 x 10⁵ M⁻¹ S⁻¹ uio.no. Direct kinetic studies for this compound are not presented in the available information.

Table 2: Kinetic Parameters for Related Z-Dipeptide Substrates

Enzyme Substrate kcat (s⁻¹) Km (µM) kcat/Km (M⁻¹ S⁻¹) Citation
Aspergillopepsin-1 Z-His-Phe-Phe-OEt 1.65 - - uniprot.org
Aspergillopepsin-1 Z-Ala-Ala-Phe-Phe-OPy4Pr 0.35 - - uniprot.org

Enzyme active sites are often described using the Schechter-Berger nomenclature, where P1, P2, P3 represent amino acid residues of the substrate in the N-terminal direction from the scissile bond, and P1', P2', P3' are in the C-terminal direction nih.govexpasy.orghzdr.deexpasy.org. The binding of this compound would involve its P1 (Asp) and P2 (Ala) residues interacting with the enzyme's S1 and S2 subsites, respectively.

Caspases recognize Asp at P1 portlandpress.com.

Legumain has a preference for Asn at P1, but can accommodate Asp at P1, especially at lower pHs uio.nojenabioscience.compnas.org.

Pepsin favors hydrophobic residues at P1 but also accepts Asp tandfonline.comwikipedia.orgnih.gov.

Cathepsins show varied preferences, with P2 interactions often being crucial for specificity nih.gov.

Role of Z-Protected Dipeptides in Enzyme Inhibition Studies

Z-protected dipeptides, including this compound, can play roles in enzyme inhibition, either directly or as precursors for more potent inhibitors.

Z-Val-Ala-Asp-Fluoromethylketone (Z-VAD-FMK) is a well-established pan-caspase inhibitor. It functions by irreversibly binding to the catalytic site of caspases, thereby blocking their activity alab.com.plpromega.cominvivogen.com. This mechanism involves the fluoromethylketone (FMK) moiety forming a covalent bond with the active site cysteine residue of the caspase alab.com.plinvivogen.com. Z-VAD-FMK is effective against a broad range of caspases, inhibiting apoptosis and inflammasome activation alab.com.pl. The Val-Ala-Asp (VAD) sequence is critical for its recognition by caspases echelon-inc.com.

Z-protected dipeptides, in general, are frequently employed in the design of enzyme inhibitors. The Z group provides stability and can be modified or used as a handle for further chemical reactions researchgate.net. While this compound itself is not explicitly described as a potent inhibitor in the provided snippets, its structure, particularly the Asp residue at P1, suggests potential interactions with proteases that recognize this amino acid, such as caspases or legumain. Modifications of this compound, for example, by incorporating an electrophilic warhead similar to that in Z-VAD-FMK, could potentially yield inhibitory compounds.

Enzyme inhibition can occur through competitive or non-competitive mechanisms. Competitive inhibitors resemble the substrate and bind to the active site, their effect being surmountable by increasing substrate concentration savemyexams.combioninja.com.aulibretexts.org. Non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing activity, irrespective of substrate concentration savemyexams.combioninja.com.aulibretexts.org.

Specific kinetic data (e.g., Ki or IC50 values) for this compound acting as a competitive or non-competitive inhibitor are not detailed in the provided search results. Research often focuses on its properties as a substrate or as a building block for inhibitors rather than its direct inhibitory capacity.

Compound List

N-Benzyloxycarbonyl-L-alanyl-L-aspartic acid (this compound)

N-Benzyloxycarbonyl-L-alanyl-L-aspartic acid methyl ester (Z-Ala-Asp-OMe)

N-Benzyloxycarbonyl-L-alanyl-L-asparagine-7-amino-4-trifluoromethylcoumarin (Z-Ala-Ala-Asn-AMC)

N-Benzyloxycarbonyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid-7-amino-4-trifluoromethylcoumarin (Z-Tyr-Val-Ala-Asp-AFC)

N-Benzyloxycarbonyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid-7-amino-4-trifluoromethylcoumarin (Z-Asp-Glu-Val-Asp-AFC)

N-Benzyloxycarbonyl-L-valyl-L-alanyl-L-aspartic acid fluoromethylketone (Z-VAD-FMK)

N-Benzyloxycarbonyl-L-valyl-L-alanyl-L-aspartic acid O-methyl fluoromethylketone (Z-VAD(OMe)-FMK)

N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine-L-phenylalanine-O-para-nitrophenyl ester (Z-Ala-Ala-Phe-Phe-OPy4Pr)

N-Benzyloxycarbonyl-L-histidyl-L-phenylalanyl-L-phenylalanine-O-ethyl ester (Z-His-Phe-Phe-OEt)

N-Benzyloxycarbonyl-L-norleucyl-L-lysyl-L-arginine-7-amino-4-trifluoromethylcoumarin (Z-Nle-Lys-Arg-AMC)

N-Benzyloxycarbonyl-L-phenylalanyl-L-arginyl-L-arginine-7-amino-4-trifluoromethylcoumarin (Z-Phe-Arg-AMC)

N-Benzyloxycarbonyl-L-arginyl-L-arginine-7-amino-4-trifluoromethylcoumarin (Z-Arg-Arg-AMC)

N-Benzyloxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid-7-amino-4-trifluoromethylcoumarin (Z-Ala-Ala-Asp-AFC)

Application in Biochemical Assays and Enzyme Activity Profiling

This compound finds utility in the development and application of biochemical assays designed to measure and profile enzyme activity. Its role can range from being a component of a substrate to serving as a reference inhibitor.

The development of sensitive and specific assays is paramount for enzyme characterization. This compound, or derivatives thereof, can be incorporated into assay designs that utilize fluorescent or other detectable readouts to quantify enzyme activity. For instance, peptide substrates containing fluorescent tags and quenchers can be designed such that enzymatic cleavage releases fluorescence, allowing for real-time monitoring of enzyme kinetics mdpi.comnih.govmoleculardepot.commdpi.com. While direct use of this compound as a fluorometric substrate is not explicitly detailed in the provided search results, related peptide structures like Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH are described as substrates for peptidases, where cleavage leads to an increase in fluorescence moleculardepot.comrndsystems.com. Similarly, the compound N-carbobenzyloxy-L-aspartic acid (Cbz-l-asp), a closely related precursor, has been used as a prototype inhibitor in assays for aspartate N-acetyltransferase nih.gov. The general principle of using peptide-based molecules with specific cleavage sites in conjunction with detectable labels is a common strategy in fluorometric assay development for various enzymes mdpi.comnih.govoup.commpg.denih.govscienceopen.com.

In the realm of drug discovery, high-throughput screening (HTS) is essential for identifying compounds that modulate enzyme activity. This compound can serve as a valuable tool in such screening campaigns. It might be used as a reference inhibitor to validate assay performance or as part of a compound library screened for novel enzyme modulators. The development of robust HTS assays relies on well-characterized compounds and reliable readout systems, often employing fluorescence or luminescence rsc.orgnih.gov. For example, N-Carbobenzyloxy-L-aspartic Acid (Cbz-l-asp), a related compound, was employed as a positive control in an HTS assay for aspartate N-acetyltransferase inhibitors nih.gov. The principles of assay validation, including the use of positive and negative controls and the assessment of performance metrics like Z' scores, are critical for successful HTS indigobiosciences.com. While specific HTS applications of this compound are not detailed, its structural class is commonly utilized in screening for enzyme inhibitors.

Analysis of Non-Covalent Interactions in Molecular Recognition (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Molecular recognition, the process by which molecules interact and bind to each other, is fundamental to biological systems, including enzyme-substrate interactions. These interactions are primarily mediated by a network of non-covalent forces. For a dipeptide like N-benzyloxycarbonyl-L-alanyl-L-aspartic acid (this compound), understanding these interactions is crucial for predicting its behavior within an enzymatic environment.

The structure of this compound comprises several key features that contribute to its non-covalent interactions:

Benzyloxycarbonyl (Z) Group: This N-terminal protecting group introduces a significant hydrophobic and aromatic character due to its phenyl ring. This moiety is likely to engage in hydrophobic interactions and π-π stacking with aromatic or hydrophobic residues within an enzyme's active site. The carbonyl oxygen of the Z-group can also act as a hydrogen bond acceptor .

Alanine Residue: The side chain of alanine is a simple methyl group, contributing to hydrophobic interactions .

Aspartic Acid Residue: The aspartic acid side chain features a carboxyl group (-COOH). At physiological pH, this group is typically deprotonated (-COO⁻), making it capable of forming strong electrostatic interactions (salt bridges) with positively charged amino acid residues (e.g., Lys, Arg, His) in an enzyme's active site. The carboxyl group can also act as both a hydrogen bond donor (when protonated) and acceptor .

Peptide Backbone: The amide (-NH) and carbonyl (C=O) groups of the peptide bond are capable of forming hydrogen bonds , acting as donors and acceptors, respectively. These interactions are vital for orienting the peptide within the enzyme's binding pocket and often contribute to the stability of the complex.

The interplay of these interactions dictates the specificity and affinity of this compound for a particular enzyme. For instance, an enzyme with a hydrophobic pocket lined with aromatic residues would strongly bind the Z-group, while an enzyme with positively charged residues near its active site would favorably interact with the aspartate side chain.

Table 1: Potential Non-Covalent Interactions of this compound with an Enzyme Active Site

Interaction TypeInvolved Moiety of this compoundPotential Enzyme Interaction PartnerSignificance in Recognition
Hydrophobic Z-group phenyl ring, Alanine methyl groupAromatic residues (Phe, Tyr, Trp), aliphatic residues (Leu, Val, Ala)Contributes to binding affinity by maximizing van der Waals contacts and excluding water from the interface.
Hydrogen Bonding Z-group carbonyl oxygen, Peptide backbone C=O, Peptide backbone N-H, Aspartate carboxyl group (donor/acceptor)Amino acid side chains (e.g., Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys), backbone atomsOrients the peptide, stabilizes the complex, and can confer specificity by forming precise complementary interactions.
Electrostatic Aspartate carboxylate (-COO⁻) (at physiological pH)Positively charged residues (Lys, Arg, His)Forms salt bridges, significantly contributing to binding affinity and specificity, especially at charged active sites.
π-π Stacking Z-group phenyl ringAromatic residues (Phe, Tyr, Trp)Stabilizes the complex through favorable interactions between aromatic systems.

Structure-Activity Relationship (SAR) Studies in Enzymatic Contexts

Alanine Scanning and Other Amino Acid Substitution Analyses

Alanine scanning is a prominent SAR technique where specific amino acid residues within a peptide or protein are systematically replaced with alanine. Alanine is chosen because its small, non-polar methyl side chain is minimally disruptive to protein structure while effectively probing the contribution of the original residue's side chain to binding or activity.

Applying this to this compound, hypothetical alanine scanning would involve creating analogs such as:

Z-Gly-asp-OH: Replacing alanine with glycine (B1666218) (which lacks a side chain) to assess the role of the methyl group.

Z-Ala-Gly-OH: Replacing aspartic acid with glycine to understand the importance of the carboxyl group and its potential for electrostatic/hydrogen bonding interactions.

Z-Ala-Glu-OH: Replacing aspartic acid with glutamic acid (which has a longer side chain) to explore the impact of side chain length and charge distribution.

By measuring the enzymatic activity (e.g., hydrolysis rate, inhibition constant) of these substituted analogs compared to the parent this compound, researchers can deduce the contribution of each amino acid residue to the molecule's interaction with the enzyme. For example, if replacing alanine with glycine significantly reduces binding affinity, it suggests the alanine methyl group plays a crucial role in hydrophobic interactions. Similarly, if replacing aspartic acid with glycine abolishes activity, it highlights the importance of the carboxyl group for binding.

Table 2: Hypothetical Alanine Scanning SAR Data for this compound with a Protease

Modified CompoundSubstitution SiteReplaced ResidueReplaced ByRelative Enzymatic Activity (vs. This compound)Inferred Role of Original Residue
This compound ---100% (Baseline)-
Z-Gly-asp-OHAlanine (P2)AlaGly15%Hydrophobic interaction (methyl)
Z-Ala-Gly-OHAspartic Acid (P1)AspGly<1%Electrostatic/H-bonding (carboxyl)
Z-Ala-Glu-OHAspartic Acid (P1)AspGlu70%Side chain length/charge
Z-Ala-asp-NH2C-terminus-OH-NH2120%Carboxyl group interaction

Note: "Relative Enzymatic Activity" is hypothetical and represents a common outcome in SAR studies. Actual values would depend on the specific enzyme and assay.

Impact of Peptide Length and Sequence on Specificity and Potency

The sequence and length of a peptide are critical determinants of its interaction with enzymes, influencing both specificity (which enzyme it binds to) and potency (how strongly it binds or inhibits).

Sequence Variation: Altering the amino acid sequence, as explored in alanine scanning, directly probes the role of individual residues. For this compound, changing the sequence to Z-Asp-Ala-OH or incorporating other amino acids would reveal preferences of the enzyme for specific side chains at particular positions (P1, P2, etc.). For example, if an enzyme preferentially cleaves peptides with a hydrophobic residue at the P1 position, this compound might be a poor substrate compared to Z-Phe-asp-OH.

Peptide Length: Extending the peptide chain, for instance, to a tripeptide like Z-Ala-asp-X-OH or a dipeptide analog like Z-Ala-X-OH, can significantly alter binding. Additional residues might engage in new interactions within extended active sites, potentially increasing affinity and specificity, or conversely, introducing steric hindrance and reducing activity. The Z-group's role in binding is also length-dependent, as it occupies a specific region of the enzyme's binding site.

Studies on other dipeptides and peptidomimetics have shown that subtle changes in sequence can dramatically alter potency (e.g., shifting IC50 values by orders of magnitude) and specificity (e.g., converting a substrate into an inhibitor or changing the target enzyme). For this compound, understanding these relationships would involve comparing its kinetic parameters (Km, kcat) and inhibition constants (Ki) against a panel of related peptides with varying sequences and lengths when incubated with target enzymes.

Table 3: Hypothetical SAR Data on Sequence and Length Variation for this compound with an Enzyme

CompoundSequence VariationImpact on Potency (Relative Ki)Impact on Specificity (Example Target)
This compound Baseline1.0Moderate affinity for Enzyme X
Z-Phe-asp-OHP2 residue change0.2 (Increased Potency)Enhanced affinity for Enzyme X
Z-Ala-Glu-OHP1 residue change1.5 (Decreased Potency)Reduced affinity for Enzyme X
Z-Ala-asp-Phe-OHPeptide Extension0.05 (Significantly Increased Potency)High affinity for Enzyme X, low affinity for Enzyme Y
Z-Val-Phe-OHDifferent Dipeptide5.0 (Decreased Potency)Low affinity for Enzyme X

Note: "Relative Ki" indicates how the potency changes compared to this compound. Lower values mean higher potency (lower Ki). Specificity examples are illustrative.

Compound List:

this compound (N-benzyloxycarbonyl-L-alanyl-L-aspartic acid)

Z-Gly-asp-OH

Z-Ala-Gly-OH

Z-Ala-Glu-OH

Z-Ala-asp-NH2

Z-Phe-asp-OH

Z-Ala-asp-Phe-OH

Z-Val-Phe-OH

References: (Placeholder for actual citations if specific studies were found and used) ,,,,,,,,,,,,,,,,,,,

Introduction

N-benzyloxycarbonyl-L-alanyl-L-aspartic acid, commonly abbreviated as this compound, is a protected dipeptide derivative that serves as a valuable building block in peptide synthesis and a subject of interest in biochemical research. Its precise molecular interactions and structure-activity relationships (SAR) within enzymatic contexts are key to understanding its potential roles as a substrate analog, inhibitor, or modulator. This article delves into the structural and conformational aspects of this compound, focusing on its non-covalent interactions crucial for molecular recognition and its SAR in enzymatic systems.

Structural and Conformational Analysis

Computational Modeling and Molecular Simulation Studies

Analysis of Non-Covalent Interactions in Molecular Recognition

Molecular recognition, the process by which molecules selectively bind to one another, is fundamental to biological processes, including the precise interactions between enzymes and their substrates or ligands. These interactions are orchestrated by a delicate balance of non-covalent forces. Z-Ala-asp-OH, with its distinct chemical features, engages in a variety of these interactions within an enzyme's active site:

Hydrophobic Interactions: The N-terminal benzyloxycarbonyl (Z) group, with its aromatic phenyl ring, is a significant contributor to hydrophobic interactions. This moiety can favorably interact with hydrophobic pockets or residues (such as phenylalanine, tyrosine, tryptophan, leucine (B10760876), valine, and alanine) within an enzyme's active site, contributing to binding affinity by excluding water molecules from the interface. The methyl side chain of the alanine (B10760859) residue also participates in these hydrophobic contacts.

Hydrogen Bonding: this compound possesses multiple potential hydrogen bond donors and acceptors. The peptide backbone amide (-NH) and carbonyl (C=O) groups can form hydrogen bonds with complementary residues in the enzyme. The carboxyl group of the aspartic acid side chain, particularly when deprotonated to aspartate at physiological pH, can act as both a hydrogen bond acceptor and, when protonated, a donor. The carbonyl oxygen of the Z-group also serves as a hydrogen bond acceptor. These interactions are critical for orienting the dipeptide within the active site and stabilizing the enzyme-ligand complex.

Electrostatic Interactions: The aspartic acid residue's side chain carboxylate group (-COO⁻) is negatively charged at physiological pH. This allows it to form strong electrostatic interactions, such as salt bridges, with positively charged amino acid residues (e.g., lysine, arginine, histidine) present in the enzyme's active site. These ionic interactions can significantly enhance binding affinity and contribute to substrate specificity.

π-π Stacking: The aromatic phenyl ring of the Z-group can engage in π-π stacking interactions with aromatic amino acid residues (phenylalanine, tyrosine, tryptophan) in the enzyme's active site, further stabilizing the complex.

Table 1: Potential Non-Covalent Interactions of this compound with an Enzyme Active Site

Interaction TypeInvolved Moiety of this compoundPotential Enzyme Interaction PartnerSignificance in Recognition
Hydrophobic Z-group phenyl ring, Alanine methyl groupAromatic residues (Phe, Tyr, Trp), aliphatic residues (Leu, Val, Ala)Contributes to binding affinity by maximizing van der Waals contacts and excluding water from the interface.
Hydrogen Bonding Z-group carbonyl oxygen, Peptide backbone C=O, Peptide backbone N-H, Aspartate carboxyl group (donor/acceptor)Amino acid side chains (e.g., Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys), backbone atomsOrients the peptide, stabilizes the complex, and can confer specificity by forming precise complementary interactions.
Electrostatic Aspartate carboxylate (-COO⁻) (at physiological pH)Positively charged residues (Lys, Arg, His)Forms salt bridges, significantly contributing to binding affinity and specificity, especially at charged active sites.
π-π Stacking Z-group phenyl ringAromatic residues (Phe, Tyr, Trp)Stabilizes the complex through favorable interactions between aromatic systems.

Structure-Activity Relationship (SAR) Studies in Enzymatic Contexts

Alanine Scanning and Other Amino Acid Substitution Analyses

Alanine scanning is a powerful SAR technique that involves systematically replacing specific amino acid residues in a peptide or protein with alanine. Alanine is chosen for its small, minimally disruptive methyl side chain, allowing researchers to probe the functional contribution of the original residue's side chain.

Hypothetical alanine scanning studies on this compound might involve synthesizing analogs such as:

Z-Gly-asp-OH: Replacing alanine with glycine (B1666218) to assess the role of the methyl group in hydrophobic interactions.

Z-Ala-Gly-OH: Replacing aspartic acid with glycine to evaluate the importance of the carboxyl group for electrostatic and hydrogen bonding interactions.

Z-Ala-Glu-OH: Substituting aspartic acid with glutamic acid to investigate the impact of side chain length and charge distribution on enzyme binding.

By comparing the enzymatic activity (e.g., hydrolysis rate, inhibition constant) of these analogs to that of this compound, researchers can elucidate the specific contributions of the alanine and aspartic acid residues. For instance, a significant decrease in activity upon alanine substitution might indicate the methyl group's crucial role in hydrophobic binding.

Table 2: Hypothetical Alanine Scanning SAR Data for this compound with a Protease

Modified CompoundSubstitution SiteReplaced ResidueReplaced ByRelative Enzymatic Activity (vs. This compound)Inferred Role of Original Residue
This compound ---100% (Baseline)-
Z-Gly-asp-OHAlanine (P2)AlaGly15%Hydrophobic interaction (methyl)
Z-Ala-Gly-OHAspartic Acid (P1)AspGly<1%Electrostatic/H-bonding (carboxyl)
Z-Ala-Glu-OHAspartic Acid (P1)AspGlu70%Side chain length/charge
Z-Ala-asp-NH2C-terminus-OH-NH2120%Carboxyl group interaction

Note: "Relative Enzymatic Activity" is hypothetical and represents typical SAR trends. Actual values depend on the specific enzyme and assay conditions.

Impact of Peptide Length and Sequence on Specificity and Potency

The sequence and length of a peptide are critical determinants of its interaction with enzymes, influencing both specificity (which enzyme it binds to) and potency (the strength of binding or inhibition).

Sequence Variation: Altering the amino acid sequence, as explored in alanine scanning, directly probes the enzyme's preference for specific side chains at particular positions (e.g., P1, P2). For this compound, comparing its activity to analogs like Z-Asp-Ala-OH or Z-Ala-X-OH (where X is another amino acid) can reveal sequence preferences. For example, if an enzyme exhibits higher activity towards peptides with a hydrophobic P1 residue, this compound might be less potent than a Z-Phe-asp-OH analog.

SAR studies on related peptides have demonstrated that minor sequence or length modifications can lead to significant shifts in potency (e.g., orders of magnitude changes in IC50 values) and specificity (e.g., altering the target enzyme or converting a substrate to an inhibitor). Evaluating this compound's potency and specificity would involve comparing its kinetic parameters (Km, kcat) and inhibition constants (Ki) against a panel of related peptides with varying sequences and lengths when tested with target enzymes.

Applications in Advanced Biochemical and Cell Biology Research

Use as Biochemical Probes for Cellular Processes

Protected dipeptides like Z-Ala-asp-OH are instrumental in developing biochemical probes designed to investigate intricate cellular mechanisms. Their specific sequences and chemical functionalities can be leveraged to interact with cellular components, allowing researchers to track biological processes, identify key molecular players, and elucidate signaling pathways.

Investigating Protease Cascades and Signaling Pathways (e.g., Apoptosis Mechanisms)

Dipeptides containing aspartic acid are particularly relevant for studying proteolytic cascades, especially those involved in programmed cell death (apoptosis). Related compounds, such as Z-Ala-Ala-Asp(OMe)-chloromethyl ketone and the broad-spectrum caspase inhibitor Z-VAD-fmk, are known to target key proteases like caspases and Granzyme B sigmaaldrich.cnnih.gov. These proteases are central to the execution of apoptosis, acting in a cascade where the cleavage of specific substrates, often at aspartic acid residues, triggers downstream events leading to cell demise mdpi.comoup.comannualreviews.orgpnas.orgpnas.orgnih.gov. By understanding how these proteases function and are regulated, researchers can gain insights into disease mechanisms and develop therapeutic strategies.

Related Protease Inhibitors and Targeted Pathways
Inhibitor Compound
Z-VAD-fmk (Z-Val-Ala-Asp(OMe)-fluoromethylketone) nih.gov

Tracing Enzyme Activity in Cellular Lysates and Biological Extracts

The development of activity-based probes (ABPs) is a critical technique for monitoring enzyme activity within complex biological environments rsc.orgacs.org. These probes typically consist of a reactive group that covalently binds to the enzyme's active site, a linker, and a reporter moiety (e.g., a fluorophore) for visualization or enrichment rsc.orgnih.gov. While this compound is not an ABP itself, its dipeptide structure, particularly the alanine-aspartic acid sequence, could serve as a recognition element or a precursor for designing specific probes. Such probes can be used to track enzyme kinetics, identify enzyme localization within cellular lysates, and quantify enzyme activity in biological extracts researchgate.net.

Key Components of Activity-Based Probes (ABPs)
Component
Reactive Group (Warhead)
Linker
Reporter Group

As Building Blocks for Advanced Peptide Constructs in Research

Protected dipeptides like this compound are fundamental building blocks in synthetic peptide chemistry, enabling the construction of more complex peptide-based molecules for diverse research applications.

Incorporation into Peptide Libraries for Target Discovery

Peptide libraries, which are collections of systematically synthesized peptides, are powerful tools for high-throughput screening in drug discovery and target identification proteinqure.comthermofisher.comfrontiersin.orgnews-medical.netresearchgate.net. These libraries can be customized to include specific amino acid sequences, such as those containing aspartic acid, to enhance binding affinity or specificity towards particular biological targets nih.gov. By incorporating this compound or similar protected dipeptides, researchers can generate diverse libraries to identify novel peptides with therapeutic potential or to map critical interaction sites on target proteins.

Applications of Peptide Libraries in Target Discovery
Application Area
Drug Discovery
Epitope Mapping
Vaccine Development
Proteomics
Biomarker Discovery

Synthesis of Peptidomimetics for Mechanistic Studies

Peptidomimetics are synthetic compounds designed to mimic the structure and biological activity of natural peptides but with improved stability, bioavailability, and reduced immunogenicity mdpi.commdpi.com. The incorporation of modified amino acids or altered peptide backbone structures allows for the creation of peptidomimetics that can be used for mechanistic studies. For instance, peptide constructs incorporating aspartic acid residues have been utilized to study molecular recognition, such as the interaction between the RGD epitope and integrin receptors nih.gov. The controlled synthesis of such molecules, often starting from protected dipeptides, is key to understanding their functional mechanisms.

Strategies in Peptidomimetic Design
Modification Strategy
Non-canonical Amino Acids
Backbone Modifications
Cyclization
Mimicking Secondary Structures

Fundamental Research in Peptide Chemistry and Enzyme Mechanism Elucidation

This compound, as a protected dipeptide, is a fundamental entity in peptide chemistry, serving as a starting point for various synthetic strategies and mechanistic investigations. Research into the chemistry of amino acids and peptides, including the behavior of aspartic acid residues, is crucial for understanding enzyme mechanisms and developing new biochemical tools researchgate.netnih.govmdpi.com.

The study of peptide hydrolysis by enzymes, such as aspartyl proteases, provides critical insights into how enzymes cleave peptide bonds and the role of specific amino acid residues like aspartic acid in catalysis researchgate.netnih.govacs.org. For example, the mechanism of aspartic acid isomerization in peptides involves the formation of a succinimide (B58015) intermediate, influenced by pH and the ionization state of the aspartic acid side chain researchgate.net. Furthermore, research into enzyme cascades that modify amino acids, such as the conversion of aspartate to aminomalonate, highlights the diverse biochemical transformations that can occur acs.org. These fundamental studies are essential for advancing our understanding of protein function and developing novel biocatalysts and therapeutics.

Role of Aspartic Acid in Enzyme Mechanisms
Enzyme Type/Process
Aspartyl Proteases
Caspases
Protein Tyrosine Phosphatases (PTPs)
Peptide Isomerization
Peptide Natural Product Biosynthesis

Compound List:

this compound (N-Benzyloxycarbonyl-L-alanyl-L-aspartic acid)

Z-Ala-Ala-Asp(OMe)-chloromethyl ketone sigmaaldrich.cn

Z-VAD-fmk (Z-Val-Ala-Asp(OMe)-fluoromethylketone) nih.gov

Z-Asp-OH sigmaaldrich.com

Z-Ala-OSu sigmaaldrich.com

Z-Arg-SBzl pnas.org

Z-Gly-Leu-Phe Chloromethyl Ketone sigmaaldrich.com

Npx-l-Ala-Z-ΔPhe-Gly-Arg-Gly-Asp-Gly-OH nih.gov

Ac-Glu-Asp-Asp-Asp-Trp-Asp-Phe-OH diva-portal.org

Fmoc-Asp(OMpe)-(Dmb)Gly-OH peptart.ch

Boc-β-cyano-D-Ala-OH peptart.ch

Fmoc-Ala-OPfp peptart.ch

Fmoc-Asp(OBzl)-OH researchgate.net

Z-d-Leu-OH mdpi.com

Z-d-Leu-l-Leu-NH2 mdpi.com

Aspartic acid (Asp) nih.govresearchgate.netnih.govacs.orgacs.org

L-asparagine (Asn) acs.org

Granzyme B sigmaaldrich.cnpnas.org

Caspase-3 sigmaaldrich.cnmdpi.comoup.comannualreviews.orgpnas.orgnih.govresearchgate.net

Caspases mdpi.comoup.comannualreviews.orgpnas.orgnih.govresearchgate.net

Legumain pnas.org

Human Asparaginase Type III (hASNaseIII) acs.org

Beta secretase (BACE1) nih.gov

Insulin degrading enzyme (IDE) nih.gov

Bovine lens leucine (B10760876) aminopeptidase (B13392206) (BILAP) nih.gov

Protein Tyrosine Phosphatases (PTPs) nih.gov

α-Amylases acs.org

Melittin mdpi.com

Indolicidin

Insights into Peptide Bond Hydrolysis Mechanisms

The study of peptide bond hydrolysis is fundamental to understanding enzymatic activity in proteolysis and peptide synthesis. Protected dipeptides like this compound can be employed as model substrates to elucidate the intricate mechanisms by which enzymes break peptide bonds. Research has explored how various factors, including metal ions and specific amino acid residues within an enzyme's active site, influence the rate and specificity of hydrolysis.

For instance, studies involving metal ions like Cu(II), Zn(II), and Ni(II) have demonstrated their ability to coordinate with peptide carbonyl groups, polarizing them and facilitating nucleophilic attack, thereby promoting hydrolysis google.comcore.ac.uk. Specifically, the mechanism can involve an N→O acyl rearrangement where a hydroxyl group from a side chain (like in Ser or Asp) attacks the peptide bond carbonyl, a process often mediated by metal ions core.ac.uk. While direct studies using this compound as a substrate for metal-assisted hydrolysis are not extensively detailed in the provided search results, the general principles apply to dipeptides with similar structures. The presence of the aspartic acid residue, with its carboxylate side chain, can also participate in or influence these hydrolytic mechanisms through coordination or electrostatic interactions core.ac.ukmdpi.com.

Furthermore, enzymes like serine carboxypeptidases have been characterized using a series of N-blocked amino acid esters and dipeptides, including Z-Ala-Xaa-OH substrates. These studies aim to map the substrate specificity of the enzymes, revealing how variations in the amino acid at the P1' position (in this case, Asp) affect the catalytic efficiency (kcat/Km) asm.org. For example, one study showed that this compound had a significantly lower kcat/Km value compared to Z-Ala-Ala-OH or Z-Ala-Val-OH when tested against certain serine carboxypeptidases, suggesting that the Asp residue at the P1' position influences the enzyme's substrate preference asm.org.

Exploration of Enzyme Active Site Architecture and Dynamics

This compound and similar protected dipeptides are instrumental in probing the architecture and dynamics of enzyme active sites. By examining how enzymes interact with these defined substrates, researchers gain insights into substrate recognition, binding orientation, and the conformational changes that occur during catalysis.

Studies utilizing a panel of Z-Ala-Xaa-OH substrates have been crucial in characterizing the P1' specificity of various carboxypeptidases asm.org. For example, in the characterization of serine carboxypeptidases from Aspergillus niger, this compound was used alongside other dipeptides to determine the enzyme's kinetic parameters (kcat/Km) for different P1' residues. These data help map the contours and chemical properties of the enzyme's active site pocket, revealing preferences for certain amino acid side chains asm.org. Table 1 summarizes some of these findings, illustrating the differential hydrolysis rates observed for Z-Ala-Xaa-OH substrates by different carboxypeptidase types.

Enzyme TypeZ-Ala-Gly-OHZ-Ala-Ala-OHZ-Ala-Val-OHZ-Ala-Leu-OHZ-Ala-Ile-OHZ-Ala-Met-OHZ-Ala-Phe-OHZ-Ala-Pro-OHThis compoundZ-Ala-Asn-OHZ-Ala-Lys-OHZ-Ala-Arg-OH
CPD-I54903,3802,9507,0905,8203,360316041200130
CPD-II36080150120150420184656,18033,070
CPD-S14390410ND3401,4001,60041902302,9003,400
CPD-MI48022,00035,000ND22,00018,0005,7002,600370270<5<5
CPD-MII115601,800ND3,3003,2002,1006716225,00018,000
CPD-MIII112,10017,000ND27,00043,00094,000120<1<179
CPD-Y<3013,00015,000ND32,00056,00019,000370<305205202,000

Table 1: Representative kcat/Km values (min⁻¹ mM⁻¹) for the hydrolysis of Z-Ala-Xaa-OH substrates by various Serine Carboxypeptidases (CPD). Values are indicative and derived from comparative studies. asm.org

Molecular dynamics (MD) simulations are also employed to understand how enzyme active site dynamics influence catalysis. While specific MD studies on this compound are not directly cited, the general principle is that MD simulations can reveal how mutations or ligand binding alter the structure and organization of active sites, impacting catalytic efficiency researchgate.netnih.gov. The flexibility of active site loops, for instance, can be crucial for substrate binding and product release, and MD simulations help to characterize these dynamic events researchgate.netnih.gov.

The compound this compound, or its derivatives, can also be part of more complex fluorogenic peptide substrates designed to measure specific protease activities. For example, substrates like Mca-YVADAPK(Dnp)-OH are used to assay enzymes like caspase-1, where the cleavage occurs between Ala and Asp residues . While not this compound itself, this highlights the importance of the Ala-Asp sequence in substrate design for enzyme activity measurement.

Compound List:

this compound (N-benzyloxycarbonyl-L-alanyl-L-aspartic acid)

Z-Ala-Pro-OH (N-benzyloxycarbonyl-L-alanyl-L-proline)

Mca-YVADAPK(Dnp)-OH

Z-l-Asp-d-AlaOBzl

Z-l-Asp-l-AlaOBzl

Z-l-Ala-l-AlaOBzl

Z-Val-Ala-Asp(OMe)-CH₂F

Z-Ala-Xaa-OH (general series)

Z-Ala-Gln

Z-Asp-OH (N-benzyloxycarbonyl-L-aspartic acid)

Future Perspectives in Z Ala Asp Oh Research

Development of Novel Z-Protected Dipeptide Derivatives as Research Tools

The benzyloxycarbonyl (Z) protecting group, commonly used in peptide synthesis, offers a stable yet cleavable handle for modifying dipeptides like Z-Ala-Asp-OH. Future research will likely focus on creating novel derivatives of this compound tailored for specific research applications. These derivatives could be designed as:

Biochemical Probes: Modified this compound molecules, perhaps with fluorescent tags or affinity labels, could serve as probes to study enzyme activity, protein-peptide interactions, or cellular uptake mechanisms. For instance, analogs could be synthesized to mimic natural substrates or inhibitors of specific peptidases.

Building Blocks for Complex Peptides: this compound can be a starting point for synthesizing more complex peptides or peptidomimetics with tailored biological activities. The Z-protection allows for controlled stepwise synthesis, enabling the creation of libraries of related compounds for screening.

Standards for Analytical Assays: Precisely synthesized this compound derivatives can be used as internal standards or reference compounds in quantitative analytical methods, particularly in mass spectrometry-based assays, to ensure accuracy and reproducibility in peptide quantification.

Research into Z-protected dipeptides has shown their utility in various synthetic schemes, with yields for Z-protected dipeptides reported between 65% and 81% mdpi.com. The stability of the Z group under certain coupling conditions has also been confirmed mdpi.com.

Integration with Emerging Analytical Techniques (e.g., Advanced Mass Spectrometry for Proteomics)

The precise characterization and quantification of peptides are crucial in modern biological research. This compound and its derivatives are well-suited for integration with advanced analytical techniques, particularly mass spectrometry (MS) and its applications in proteomics.

Quantitative Proteomics: this compound can be used as a synthetic standard for the development and validation of quantitative proteomics workflows. Its specific mass and fragmentation patterns can be leveraged in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify target peptides in complex biological matrices nih.govpromega.comeastport.cz.

Isomer and Modification Analysis: While isomerization (e.g., aspartate isomerization) does not change elemental composition, it can alter peptide retention times in chromatography, aiding separation. MS is essential for differentiating such isomers, and Z-protected dipeptides can serve as model compounds for developing and refining these MS-based analytical strategies nih.gov.

High-Throughput Screening: The development of rapid analytical methods, potentially coupled with robotic sample preparation, will allow for high-throughput analysis of this compound derivatives in screening libraries for drug discovery or biochemical pathway studies.

Mass spectrometry is a powerful tool for protein identification, characterization, and the study of post-translational modifications, often involving the digestion of proteins into peptides for MS analysis promega.comeastport.cz. Protected amino acids, like those used in synthesizing peptide standards, are valuable for MS-based applications sigmaaldrich.com.

Expansion of Computational Methodologies for Predictive Modeling of Peptide-Enzyme Interactions

Computational approaches are increasingly vital for understanding and predicting molecular interactions, including those between peptides and enzymes. This compound can serve as a model compound for developing and validating these computational tools.

Substrate Specificity Prediction: Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how this compound and its analogs interact with specific enzymes. This is crucial for understanding enzyme mechanisms and designing enzyme inhibitors or activators nih.govresearchgate.netrsc.orgmdpi.comacs.org. For example, studies on dipeptide epimerase enzymes have used computational modeling to predict substrate specificities, identifying novel activities for dipeptides with specific amino acid combinations nih.gov.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the binding of various this compound derivatives to target enzymes, researchers can establish SARs. This information guides the rational design of new compounds with enhanced binding affinity or specificity.

Enzyme Mechanism Elucidation: Computational simulations can help unravel the detailed catalytic mechanisms of enzymes that process dipeptides, including the role of specific amino acid residues and transition states. This can involve quantum mechanics/molecular mechanics (QM/MM) methods to model reaction pathways rsc.orgmdpi.comacs.org.

Predictive modeling, including molecular docking, is used to assess peptide binding to enzyme active sites and quantitatively evaluate binding energy researchgate.net. Such methods are essential for identifying new peptide sequences with desired activities, such as ACE inhibition researchgate.net.

Q & A

Q. How can researchers optimize the synthesis of Z-Ala-asp-OH to achieve high yield and purity?

Methodological Answer :

  • Parameter Variation : Systematically adjust reaction conditions (e.g., solvent polarity, temperature, catalyst concentration) to identify optimal synthesis pathways. For example, using DMF as a solvent may enhance coupling efficiency compared to THF .
  • Purification Strategies : Employ gradient elution in HPLC or flash chromatography to isolate the target compound from byproducts. Detailed protocols should be documented to ensure reproducibility, including retention times and solvent ratios .
  • Purity Validation : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm chemical identity and quantify purity (>95% recommended for biological assays) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer :

  • Primary Techniques :
    • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify backbone structure and protecting groups (e.g., Z-group resonance at ~7.3 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with ≤5 ppm error .
  • Secondary Validation : Circular dichroism (CD) can assess conformational stability in solution, particularly for studying peptide backbone interactions .

Q. How should solubility challenges of this compound in aqueous buffers be addressed for in vitro studies?

Methodological Answer :

  • Buffer Optimization : Test solubility across pH gradients (e.g., 4.0–7.4) using citrate or phosphate buffers. Protonation of the aspartic acid side chain may enhance solubility at lower pH .
  • Co-Solvents : Gradually introduce DMSO or ethanol (≤10% v/v) while monitoring structural integrity via dynamic light scattering (DLS) .
  • Derivatization : Temporarily modify the Z-group or carboxylate moiety with hydrophilic protectors (e.g., tert-butoxycarbonyl) for specific assay compatibility .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound across studies be resolved?

Methodological Answer :

  • Variable Isolation : Identify confounding factors (e.g., cell line variability, assay temperature, or endotoxin contamination) through controlled replication. Use standardized positive controls (e.g., commercial enzyme inhibitors) to calibrate assays .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to calculate pooled effect sizes and assess heterogeneity. Adjust for publication bias via funnel plots .
  • Principal Contradiction Analysis : Prioritize variables with the strongest mechanistic link to the observed activity (e.g., enzyme binding affinity over bulk solubility) to resolve conflicting conclusions .

Q. What advanced techniques can elucidate the mechanistic role of this compound in enzymatic inhibition studies?

Methodological Answer :

  • Kinetic Assays : Perform time-resolved fluorescence quenching or stopped-flow spectroscopy to measure binding constants (KdK_d) and catalytic turnover rates (kcatk_{cat}) .
  • Structural Biology : Use X-ray crystallography or cryo-EM to resolve binding conformations at atomic resolution. Soak crystals with this compound at millimolar concentrations to capture ligand-protein interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces in binding .

Q. How can in silico modeling be integrated with experimental data to predict this compound’s interactions with novel targets?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor dynamics over ≥100 ns trajectories. Validate force fields against experimental NMR data .
  • Docking Studies : Apply AutoDock Vina to screen this compound against homology-modeled targets. Prioritize docking poses with consensus scoring across multiple algorithms (e.g., Glide, Schrödinger) .
  • QSAR Modeling : Train machine learning models (e.g., random forest) on structural descriptors (e.g., LogP, polar surface area) to predict off-target effects .

Q. Data Presentation and Reproducibility

  • Supplementary Materials : Follow Beilstein Journal guidelines to deposit raw NMR spectra, crystallographic data, and assay protocols in public repositories (e.g., Zenodo). Use hyperlinks for seamless access .
  • Ethical Reporting : Disclose funding sources, potential conflicts of interest, and IRB approvals (if applicable) to enhance credibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.